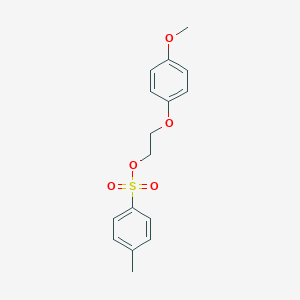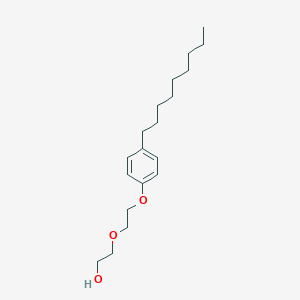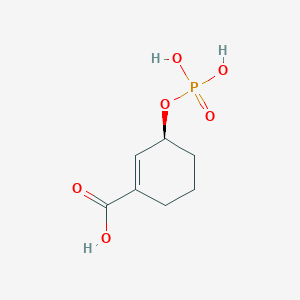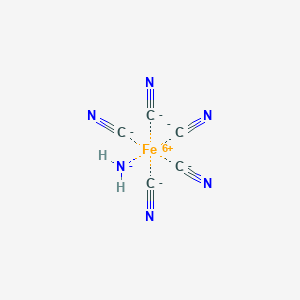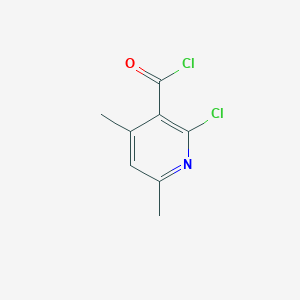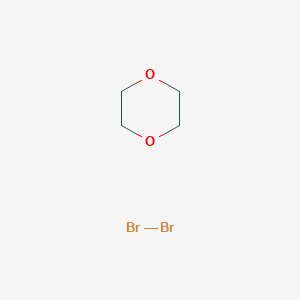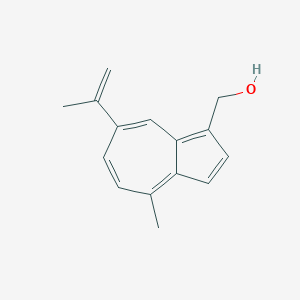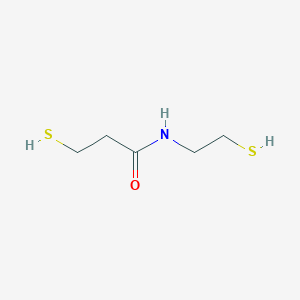
3-Sulfanyl-N-(2-sulfanylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfanyl-N-(2-sulfanylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as thioethylperindoprilate and is a derivative of perindopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. In
Mecanismo De Acción
The mechanism of action of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide is similar to that of perindopril, which works by inhibiting the activity of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, 3-Sulfanyl-N-(2-sulfanylethyl)propanamide reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical and physiological effects:
Studies have shown that 3-Sulfanyl-N-(2-sulfanylethyl)propanamide exhibits potent ACE inhibitory activity, which leads to a reduction in blood pressure. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Sulfanyl-N-(2-sulfanylethyl)propanamide in lab experiments is its potent ACE inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure. However, one of the limitations of using this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 3-Sulfanyl-N-(2-sulfanylethyl)propanamide. One of the major areas of research is the development of new drugs based on this compound for the treatment of hypertension and heart failure. Another area of research is the investigation of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of this compound and its safety profile in humans.
Métodos De Síntesis
The synthesis of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide involves the reaction of perindopril with hydrogen sulfide in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the nucleophilic addition of the thiol group of hydrogen sulfide to the carbonyl group of perindopril, followed by the elimination of water to form the final product.
Aplicaciones Científicas De Investigación
3-Sulfanyl-N-(2-sulfanylethyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of drug discovery, where this compound has been shown to exhibit potent ACE inhibitory activity. This makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure.
Propiedades
Número CAS |
112806-12-9 |
|---|---|
Nombre del producto |
3-Sulfanyl-N-(2-sulfanylethyl)propanamide |
Fórmula molecular |
C5H11NOS2 |
Peso molecular |
165.3 g/mol |
Nombre IUPAC |
3-sulfanyl-N-(2-sulfanylethyl)propanamide |
InChI |
InChI=1S/C5H11NOS2/c7-5(1-3-8)6-2-4-9/h8-9H,1-4H2,(H,6,7) |
Clave InChI |
YGFYQCWXNUBMGL-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)NCCS |
SMILES canónico |
C(CS)C(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



